molecular formula C17H16ClFN4O3S B2851058 2-((5-chloro-1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide CAS No. 1251684-16-8

2-((5-chloro-1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-cyclopropylacetamide

Katalognummer: B2851058
CAS-Nummer: 1251684-16-8
Molekulargewicht: 410.85
InChI-Schlüssel: MSZYGFUUUPBXGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own set of reactants and conditions .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can provide information about its reactivity and stability .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity .

Wissenschaftliche Forschungsanwendungen

Potential Antiasthma Agents

Compounds such as 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, synthesized through reactions involving similar complex molecules, have been identified as mediator release inhibitors in the context of asthma treatment. These inhibitors were discovered using the human basophil histamine release assay, indicating their potential as antiasthma agents due to their ability to prevent mediator release, a key factor in asthma exacerbation (Medwid et al., 1990).

Improvement of Metabolic Stability

Research into enhancing the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the exploration of various heterocyclic analogues, including compounds similar to the query molecule. This effort aims to reduce metabolic deacetylation, thus improving the pharmacological profile of these inhibitors for better therapeutic outcomes (Stec et al., 2011).

Potent Thrombin Inhibitors

Research on 2-(2-Chloro-6-fluorophenyl)acetamides, featuring similar halogenated aromatic and acetamide groups, has revealed potent thrombin inhibitory activity. These findings underscore the potential of such compounds in the development of anticoagulant therapies, providing a basis for further exploration of related molecules (Lee et al., 2007).

Antimicrobial and Antifungal Activities

Compounds derived from reactions involving chloro and fluoro substituents have shown significant antimicrobial and antifungal activities. This suggests the utility of similar compounds in the development of new antimicrobial agents, with the potential for addressing drug-resistant infections (Gouda et al., 2010).

Anticancer Activity

The structural features of chloroacetamides and related compounds, such as their halogenated aromatic systems, have been associated with anticancer activities. This highlights the potential of such molecules in the development of novel anticancer therapies, particularly for lung cancer treatment (Hammam et al., 2005).

Wirkmechanismus

If the compound is a drug, the mechanism of action refers to how it produces its effect in the body. This often involves interacting with certain proteins or other molecules in the body .

Safety and Hazards

This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Eigenschaften

IUPAC Name

2-[5-chloro-4-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O3S/c18-16-13(27-9-15(25)21-11-4-5-11)7-20-23(17(16)26)8-14(24)22-12-3-1-2-10(19)6-12/h1-3,6-7,11H,4-5,8-9H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZYGFUUUPBXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=C(C(=O)N(N=C2)CC(=O)NC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.